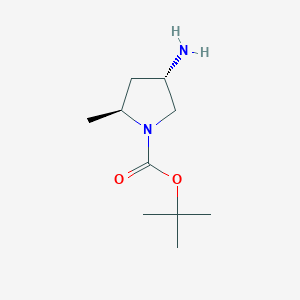

tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate

概要

説明

tert-Butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. It is often used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral precursor, such as (2S,4S)-4-amino-2-methylpyrrolidine.

Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions.

Formation of the Carboxylate: The protected amine is then reacted with a suitable carboxylating agent, such as di-tert-butyl dicarbonate (Boc2O), under basic conditions to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

化学反応の分析

Types of Reactions

Oxidation: tert-Butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the amino group, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), peracids.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of secondary amines.

科学的研究の応用

tert-Butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

作用機序

The mechanism of action of tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The steric hindrance provided by the tert-butyl group can influence the binding affinity and selectivity of the compound towards its targets. This can lead to the modulation of various biochemical pathways, depending on the specific application .

類似化合物との比較

Similar Compounds

- tert-Butyl (2S,4S)-2-(aminomethyl)-4-fluoro-1-pyrrolidinecarboxylate

- tert-Butyl (2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-ylcarbamate

Uniqueness

tert-Butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of the tert-butyl group, which provides steric hindrance. This can influence its reactivity and selectivity in chemical reactions, making it a valuable building block in organic synthesis .

生物活性

tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is a chiral compound that has garnered attention for its biological activity and utility in organic synthesis. This compound is primarily utilized as a building block in the synthesis of pharmaceuticals and biologically active molecules, particularly due to its structural properties and ability to interact with various biological targets.

- Molecular Formula : CHNO

- Molecular Weight : 214.30 g/mol

- CAS Number : 152673-32-0

- Structure : The compound features a tert-butyl group that provides steric hindrance, influencing its reactivity and selectivity in biochemical interactions.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The presence of the amino group allows for hydrogen bonding and electrostatic interactions with biological macromolecules, facilitating modulation of biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially impacting metabolic pathways.

- Receptor Binding : It can act as a ligand for various receptors, influencing signal transduction processes.

Biological Applications

- Pharmaceutical Development : The compound serves as an intermediate in synthesizing drugs targeting neurological and cardiovascular diseases. Its ability to modulate enzyme activity makes it a valuable candidate for drug design.

- Research Tool : It is employed in studies investigating enzyme mechanisms and protein-ligand interactions, providing insights into biochemical processes.

- Agrochemical Production : Beyond pharmaceuticals, it finds applications in developing agrochemicals, demonstrating its versatility in chemical synthesis.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Enzyme Interaction : A study published in the Journal of Medicinal Chemistry investigated the compound's role as an inhibitor of specific enzymes involved in metabolic pathways. The results indicated significant inhibition rates, suggesting potential therapeutic applications in metabolic disorders .

- Pharmacokinetic Studies : Research exploring the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, making it suitable for further development as a therapeutic agent .

Comparative Analysis

The following table summarizes key properties and activities compared to related compounds:

| Compound Name | Molecular Weight | Primary Activity | Notable Features |

|---|---|---|---|

| This compound | 214.30 g/mol | Enzyme inhibition | Chiral building block |

| tert-butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate | 214.30 g/mol | Receptor binding | Structural isomer |

| tert-butyl (3R)-3-amino-2-methylpyrrolidine-1-carboxylate | 214.30 g/mol | Enzyme modulation | Different stereochemistry |

特性

IUPAC Name |

tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMVVTNPIKHJHP-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。